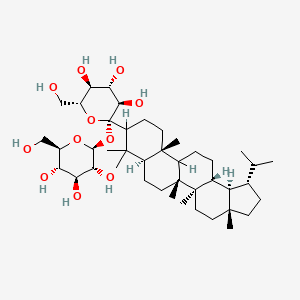

Lupanol 3-beta-diglucoside

Description

Classification and Chemical Significance of Lupane-Type Triterpenoids

Triterpenes are broadly classified based on the number of rings in their structure, with pentacyclic triterpenes being a major group. nih.govrsc.org The pentacyclic group is further divided into several skeleton types, including lupane (B1675458), oleanane, and ursane. nih.govnih.govmdpi.com The lupane skeleton is distinguished by its five-membered E-ring, a defining feature that sets it apart from other pentacyclic triterpenoids. mdpi.com

Prominent examples of lupane-type triterpenoids include lupeol (B1675499), betulin (B1666924), and betulinic acid, which are found in various plants, notably in the bark of birch trees. rsc.orghebmu.edu.cn These compounds have garnered considerable scientific interest due to their wide range of biological activities. hebmu.edu.cnontosight.ai The chemical significance of the lupane skeleton lies in its versatile structure, which allows for numerous chemical modifications, leading to a vast array of derivatives with diverse properties. mdpi.com

Overview of Naturally Occurring Triterpene Glycosides and Their Research Relevance

Triterpene glycosides are widespread in the plant kingdom and are also found in some marine invertebrates. frontiersin.org These compounds consist of a triterpene aglycone (the non-sugar part) linked to a carbohydrate chain. The addition of sugar moieties, a process known as glycosylation, generally increases the water solubility of the otherwise lipophilic triterpenes and can profoundly impact their biological activity. frontiersin.orgnih.gov

The research relevance of triterpene glycosides is immense and continues to grow. nih.gov Scientists are investigating these compounds for a variety of potential applications. nih.govnih.gov The structural diversity of both the triterpene aglycone and the attached sugar chains results in a vast library of natural compounds with a wide spectrum of biological activities. nih.gov For instance, some triterpene glycosides have been noted for their cytotoxic properties against various cell lines, while others are explored for their potential immunomodulatory effects. nih.govnih.gov The interaction of these glycosides with cell membranes is a key area of research, as it is believed to be a primary mechanism behind their biological effects. frontiersin.org

Historical Context of Lupanol 3-beta-diglucoside Research

Specific research focused exclusively on this compound is not extensively documented in publicly available scientific literature. However, its existence is noted through its isolation from certain plant species. For example, Lupanol 3-O-diglucoside has been isolated from the aerial parts of Leptadenia pyrotechnica, a shrub found in arid regions of Africa and Asia. tandfonline.comprota4u.org Similarly, the compound has been reported as a constituent of Leptadenia reticulata. nih.govpetsd.orgresearchgate.net

The study of lupane-type triterpenoids, in general, has a longer history, with interest in compounds like betulin dating back to the 19th century. hebmu.edu.cn The discovery of the diverse biological activities of betulinic acid and other derivatives in the late 20th century led to a surge in research on this class of compounds. hebmu.edu.cnscispace.com While this compound itself has not been the subject of extensive investigation, the ongoing exploration of triterpene glycosides suggests that it, and other similar rare compounds, may become subjects of more focused research in the future as analytical techniques advance and the search for novel bioactive compounds continues.

Properties

CAS No. |

120527-58-4 |

|---|---|

Molecular Formula |

C42H72O11 |

Molecular Weight |

753 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1S,3aR,5aR,5bR,7aS,11aS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O11/c1-21(2)22-11-14-38(5)17-18-40(7)23(29(22)38)9-10-28-39(6)15-12-27(37(3,4)26(39)13-16-41(28,40)8)42(35(50)33(48)31(46)25(20-44)52-42)53-36-34(49)32(47)30(45)24(19-43)51-36/h21-36,43-50H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27?,28?,29+,30+,31+,32-,33-,34+,35+,36-,38+,39-,40+,41+,42-/m0/s1 |

InChI Key |

SQLBDGHCDJLXIZ-DXAPHSLFSA-N |

SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupanol 3-beta-diglucoside |

Origin of Product |

United States |

Natural Occurrence and Distribution of Lupanol 3 Beta Diglucoside

Identification in Specific Botanical Sources

The quest to identify the natural reservoirs of Lupanol 3-beta-diglucoside has led researchers to a focused exploration of specific plant families and genera. The most significant findings pinpoint two species within the Leptadenia genus as principal producers of this compound.

Leptadenia reticulata as a Primary Source

Leptadenia reticulata, a climbing shrub belonging to the Apocynaceae family, stands out as a primary and well-documented source of this compound. This plant, commonly known as 'Jivanti' in traditional Indian medicine, has been the subject of numerous phytochemical investigations that have consistently identified the presence of this specific glycoside. The compound is typically isolated from the aerial parts of the plant, including the leaves and stems.

Presence in Leptadenia pyrotechnica

Closely related to L. reticulata, Leptadenia pyrotechnica is another significant botanical source of this compound. This leafless, much-branched shrub, adapted to arid and semi-arid environments, also synthesizes and accumulates the compound in its aerial parts. Studies have confirmed its presence through various analytical techniques, solidifying the role of the Leptadenia genus as a key natural producer of this chemical entity.

Other Documented Plant Species Containing this compound

While the Leptadenia species are the most prominent sources, ongoing research into the vast kingdom of medicinal plants continues to reveal other potential botanical origins of this compound. The identification of this compound is often part of broader phytochemical screening efforts aimed at discovering novel bioactive molecules. As research progresses, it is anticipated that more plant species will be identified as containing this particular lupane-type triterpenoid (B12794562) glycoside.

Geographical and Ecological Distribution of Producing Organisms

The geographical and ecological distribution of the primary plant sources of this compound, namely Leptadenia reticulata and Leptadenia pyrotechnica, is intrinsically linked to specific climatic and environmental conditions.

Leptadenia reticulata is predominantly found in the Indian subcontinent, including India and Sri Lanka, and extends to parts of Southeast Asia such as Myanmar. It thrives in tropical and subtropical regions, often in plains and at the foothills of scrub jungles. This species is adaptable to a variety of soil types but prefers well-drained loamy to sandy-loam soils.

Leptadenia pyrotechnica, on the other hand, exhibits a broader distribution across the arid and semi-arid regions of Africa and Asia. Its range extends from North Africa through the Arabian Peninsula and into parts of the Indian subcontinent. This species is a true xerophyte, well-adapted to survive in desert and dry woodland ecosystems with sandy soils and low rainfall.

Interactive Data Table: Geographical and Ecological Distribution of Primary Source Plants

| Species | Geographical Distribution | Ecological Niche |

| Leptadenia reticulata | Indian subcontinent (India, Sri Lanka), Southeast Asia (Myanmar) | Tropical and subtropical plains, foothills of scrub jungles |

| Leptadenia pyrotechnica | North Africa, Arabian Peninsula, Indian subcontinent | Arid and semi-arid regions, deserts, dry woodlands |

Variability in this compound Content Across Different Populations or Environmental Conditions

The concentration of secondary metabolites in plants, including this compound, is not static and can be influenced by a variety of genetic and environmental factors. Research suggests that the content of this compound can vary between different populations of the source plants and can be affected by the specific environmental conditions in which they grow.

Factors such as season, geographical location, and soil composition can play a significant role in the biosynthesis and accumulation of triterpenoid glycosides. For instance, studies on medicinal plants have shown that the concentration of active compounds can fluctuate with the changing seasons, with some compounds being more abundant in the summer and others in the winter.

While specific quantitative data on the variability of this compound is an area of ongoing research, the general principles of phytochemistry suggest that its levels are likely to be dynamic. Environmental stressors, for example, can trigger an increase in the production of certain secondary metabolites as a defense mechanism. Therefore, it is plausible that the this compound content in Leptadenia species may differ depending on the altitude, rainfall, temperature, and nutrient availability of their specific habitat. Further research is needed to quantify these variations and to understand the precise mechanisms that regulate the production of this compound in response to environmental cues.

Isolation, Purification, and Comprehensive Structural Elucidation of Lupanol 3 Beta Diglucoside

Extraction Methodologies from Botanical Matrices

The initial step in isolating Lupanol 3-beta-diglucoside is its extraction from the botanical source material. The choice of extraction method is critical and is determined by the compound's polarity, stability, and the nature of the plant matrix.

Solvent-based extraction remains a primary and widely used method for obtaining triterpenoid (B12794562) saponins (B1172615). google.com The selection of an appropriate solvent system is paramount for achieving high extraction efficiency. For this compound specifically, its isolation from the aerial parts of plants has been accomplished using solvents such as benzene (B151609) and ethanol (B145695). tandfonline.com

The optimization of solvent extraction for triterpenoid saponins involves fine-tuning several parameters to maximize yield and purity. These parameters include the type of solvent, solvent-to-sample ratio, extraction temperature, and duration. cetjournal.itrhhz.net For instance, studies on other saponins have shown that alcohol-water mixtures, particularly aqueous ethanol, are often more effective than absolute alcohol. google.comrhhz.net In the extraction of saponins from Apostichopus japonicus, 70% ethanol was determined to be the optimal solvent. rhhz.net More recently, Natural Deep Eutectic Solvents (NADES) have been explored as green alternatives to conventional organic solvents, with a mixture of choline (B1196258) chloride and malic acid showing high extraction efficiency for triterpene saponins. nih.govmdpi.com

| Botanical Source | Target Compound Class | Optimal Solvent System | Key Parameters | Reference |

|---|---|---|---|---|

| Azadirachta excelsa | Triterpenoid Saponins | Ethanol:Chloroform (90:10) | Temperature: 45°C; Time: 60 min; Ratio: 1:50 g/mL | cetjournal.it |

| Apostichopus japonicus | Saponins (CA) | 70% Ethanol | Temperature: 45°C; Time: 10 min; Power: 400 W (Microwave-Assisted) | rhhz.net |

| Aralia elata | Triterpene Saponins | NADES (Choline chloride:Malic acid, 1:1) | Demonstrated higher recovery for 13 metabolites compared to ethanol or water. | nih.gov |

Advanced extraction techniques offer improvements over conventional methods in terms of efficiency, selectivity, and environmental impact. Supercritical Fluid Extraction (SFE) is a notable example, utilizing supercritical CO2 (scCO2) as a solvent. scispace.commdpi.com scCO2 is non-toxic, non-flammable, and easily removed from the extract, making it an attractive "green" solvent.

Due to the non-polar nature of scCO2, its ability to extract more polar compounds like saponins is limited. Therefore, a polar co-solvent, such as ethanol, is often added to the supercritical fluid to modify its polarity and enhance the extraction yield of saponins. mdpi.comresearchgate.net A sequential process can be employed where an initial SFE run with pure scCO2 removes non-polar compounds like lipids, followed by a second run with an ethanol co-solvent to extract the saponins. mdpi.comresearchgate.net The optimization of SFE is dependent on factors like pressure, temperature, and co-solvent concentration.

| Source Material | Target Compound Class | SFE Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Cucumaria frondosa | Saponins | Sequential scCO2 (lipid removal) followed by scCO2-EtOH. | Yields were comparable to conventional solvent extraction but without toxic solvents. Milder conditions (35°C, 20 MPa) were found to be effective. | mdpi.comresearchgate.net |

| Trigonella foenum-graecum (Fenugreek) | Steroidal Sapogenins | Pressure: 24.73 MPa; Temperature: 38.2°C. | Response surface methodology was used to define optimal conditions for maximizing the yield of sapogenins. | scispace.com |

| Medicago varia | Saponins | Pressure: 50-250 bar; Temperature: 31-70°C; Co-solvent: 1% EtOH. | SFE was demonstrated as an effective approach for the extraction of saponins and other bioactive compounds. | mdpi.com |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A series of chromatographic techniques are required to separate and purify this compound to a high degree.

Column chromatography is a fundamental and indispensable technique for the initial fractionation of crude extracts containing saponins. google.comnih.gov This method separates compounds based on their differential adsorption to a solid stationary phase. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-bonded silica) materials are commonly employed. researchgate.netacs.org

A typical purification workflow involves partitioning the initial alcoholic extract between water and an immiscible organic solvent like n-butanol. Saponins, with their glycosidic nature, tend to concentrate in the n-butanol fraction. google.com This enriched fraction is then subjected to column chromatography. Gradient elution, where the polarity of the mobile phase is gradually changed, is often used to sequentially elute compounds of increasing polarity. For silica gel columns, a common mobile phase gradient is a mixture of chloroform, methanol, and water. acs.org For reversed-phase columns, methanol-water or acetonitrile-water gradients are typical. google.com

| Stationary Phase | Mobile Phase System (Example) | Application Stage | Reference |

|---|---|---|---|

| Silica Gel | Gradient of Chloroform/Methanol/Water (e.g., 9:1:0.1 to 6:4:1) | Initial fractionation of n-butanol extract | acs.org |

| Reversed-Phase (C18) | Gradient of Methanol/Water (e.g., 10% to 60% MeOH) | Purification of crude saponin components | google.com |

| Macroporous Resin (e.g., NKA-9) | Water wash, followed by gradient elution with Ethanol (e.g., 20% to 80%) | Enrichment and preliminary purification from crude extract | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for the final purification of individual saponins from the fractions obtained through column chromatography. nih.govnih.gov Preparative HPLC is used to isolate compounds in milligram to gram quantities.

The most common mode for saponin separation is reversed-phase HPLC, typically using a C18 column. acs.orgnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov To improve chromatographic peak shape and resolution, a small amount of an acid modifier, such as formic acid (FA) or trifluoroacetic acid (TFA), is often added to the mobile phase. acs.orggoogle.com A significant challenge in the HPLC analysis of saponins is their detection, as many lack a strong UV-absorbing chromophore. Therefore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are frequently used in conjunction with or as an alternative to UV detectors. google.comnih.gov

| Column Type | Mobile Phase (Example) | Detector | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase C18 | Acetonitrile / Water with 0.2% Formic Acid (Gradient) | DAD / MS | Isolation of triterpenoid saponins | acs.org |

| Reversed-Phase C18 | Acetonitrile / Aqueous TFA (Gradient) | ELSD | Analysis and purification of saponins from quinoa | google.com |

| Reversed-Phase C8 | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Not specified (Preparative) | Purification of saponin intermediate | google.com |

Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that has proven highly effective for the separation of natural products, including saponins. nih.govmdpi.com Unlike conventional column chromatography, CCC uses two immiscible liquid phases (one stationary, one mobile) and eliminates the use of a solid support matrix. This circumvents the problem of irreversible sample adsorption, which can lead to sample loss and low recovery, a common issue with silica gel chromatography of saponins. pan.olsztyn.plnih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique. nih.govpan.olsztyn.pl The separation is based on the differential partitioning of solutes between the two liquid phases. The choice of the biphasic solvent system is crucial for a successful separation. For saponins, solvent systems based on mixtures of ethyl acetate, n-butanol, and water are frequently used. nih.govpan.olsztyn.pl CCC is often employed as an intermediate purification step to fractionate complex saponin mixtures by their structural type or polarity, with the resulting fractions then being subjected to final purification by preparative HPLC. nih.govnih.gov

Advanced Spectroscopic Techniques for Definitive Structural Characterization

The elucidation of the intricate structure of this compound is accomplished through a combination of powerful analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. While X-ray crystallography provides the most definitive three-dimensional structure, its application is contingent on the ability to grow suitable single crystals of the compound.

NMR spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the assignment of all proton and carbon signals and establishes the connectivity within the molecule.

For the aglycone portion of this compound, the lupane (B1675458) skeleton is characterized by specific NMR signals. The ¹³C NMR spectrum of lupane-type triterpenoids typically shows characteristic signals for the five-membered E-ring. mdpi.com

The attachment of the diglucoside moiety at the C-3 position significantly influences the chemical shifts of the A-ring protons and carbons. The anomeric protons of the two glucose units give rise to distinct signals in the ¹H NMR spectrum, and their coupling constants provide information about the stereochemistry of the glycosidic linkages. The beta-configuration of these linkages is confirmed by these coupling constants. vulcanchem.com

Two-dimensional NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the individual glucose units and the triterpene skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly important for confirming the attachment of the sugar units to the C-3 position of the lupanol core and for linking the two glucose molecules together.

Table 1: Representative ¹³C NMR Chemical Shifts for the Lupane Skeleton

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-5 | ~55 |

| C-9 | ~50 |

| C-13 | ~38 |

| C-18 | ~48 |

| C-19 | ~47 |

Data based on characteristic values for lupane-type triterpenoids. mdpi.com

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS is used to confirm the molecular formula, C₄₂H₇₂O₁₁. vulcanchem.commedkoo.com The exact mass is measured with high precision, which helps to distinguish it from other compounds with the same nominal mass. medkoo.com

Fragmentation patterns observed in the mass spectrum can also provide structural information. The cleavage of the glycosidic bonds is a common fragmentation pathway for glycosides, resulting in fragment ions corresponding to the loss of one or both sugar units. This helps to confirm the presence and nature of the sugar moieties attached to the aglycone.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₂H₇₂O₁₁ | vulcanchem.commedkoo.com |

| Molecular Weight | 753.03 g/mol | medkoo.com |

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3300-3500 cm⁻¹ due to the numerous hydroxyl groups in the two glucose units and potentially on the aglycone.

C-H stretching: Sharp bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the triterpene skeleton and the sugar moieties.

C-O stretching: Strong bands in the region of 1000-1200 cm⁻¹ associated with the C-O bonds of the alcohols and the glycosidic linkages.

The presence of these characteristic bands in the IR spectrum provides corroborating evidence for the structure determined by NMR and MS.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the compound to be in a crystalline form. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide a detailed picture of the atomic arrangement in the solid state.

This would definitively confirm the stereochemistry at all chiral centers within the lupanol skeleton and the glucose units, as well as the conformation of the rings and the glycosidic linkages. However, obtaining high-quality crystals of complex natural products can be challenging. To date, there are no specific reports found in the search results detailing the successful X-ray crystallographic analysis of this compound.

Biosynthetic Pathways and Regulation of Lupanol 3 Beta Diglucoside

Precursor Biosynthesis: The Mevalonate (B85504) Pathway to Squalene (B77637)

The journey to synthesizing Lupanol 3-beta-diglucoside begins with the cytosolic mevalonate (MVA) pathway, which is responsible for producing the universal C5 isoprene (B109036) units. frontiersin.orgnih.gov This fundamental pathway utilizes acetyl-CoA as its starting material. The initial steps involve the condensation of two acetyl-CoA molecules to create acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgwikipedia.org A key regulatory enzyme, HMG-CoA reductase (HMGR), catalyzes the reduction of HMG-CoA to mevalonate. frontiersin.org

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org These two units are the fundamental precursors for all isoprenoids. The subsequent condensation of two IPP molecules with one DMAPP molecule yields the 15-carbon farnesyl pyrophosphate (FPP). nih.gov

The critical branching point for triterpenoid (B12794562) synthesis is the head-to-head condensation of two FPP molecules. researchgate.net This reaction is catalyzed by squalene synthase (SQS), a key enzyme that directs the carbon flow towards sterol and triterpenoid biosynthesis, resulting in the formation of the linear 30-carbon hydrocarbon, squalene. frontiersin.orgaip.orgtandfonline.com Squalene is then oxidized by squalene epoxidase (SE), also known as squalene monooxygenase, to form (3S)-2,3-epoxy-2,3-dihydrosqualene, more commonly known as 2,3-oxidosqualene (B107256). nih.govfrontiersin.orgresearchgate.net This epoxide is the final acyclic precursor for the cyclization step that defines the triterpenoid skeleton. frontiersin.orgnih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Multiple steps | Isopentenyl pyrophosphate (IPP) |

| 5 | IPP | IPP Isomerase | Dimethylallyl pyrophosphate (DMAPP) |

| 6 | IPP (x2) + DMAPP | Farnesyl pyrophosphate synthase (FPS) | Farnesyl pyrophosphate (FPP) |

| 7 | FPP (x2) | Squalene synthase (SQS) | Squalene |

| 8 | Squalene | Squalene epoxidase (SE) | 2,3-Oxidosqualene |

Cyclization of Squalene to the Lupane (B1675458) Skeleton via the Lupanyl Cation

The formation of the distinctive lupane skeleton is a pivotal step in the biosynthesis of this compound. This process is catalyzed by a specific class of oxidosqualene cyclases (OSCs), namely lupeol (B1675499) synthase (EC 5.4.99.41). wikipedia.org The reaction begins with the substrate 2,3-oxidosqualene, which is folded into a specific conformation within the enzyme's active site. nih.gov

The cyclization is initiated by protonation of the epoxide ring, which triggers a cascade of stereospecific ring-forming reactions, leading to a protosteryl cation intermediate. This highly reactive intermediate then undergoes a series of Wagner-Meerwein rearrangements, involving hydride and methyl shifts, which ultimately leads to the formation of the lupanyl cation. The reaction is terminated by the deprotonation of this cation and the formation of a double bond, yielding the pentacyclic triterpenoid lupeol, which possesses the characteristic 6-6-6-6-5 fused ring system of the lupane skeleton. wikipedia.orgfrontierspartnerships.orgmdpi.com The lupanol aglycone is derived from lupeol through subsequent reduction of the double bond.

Glycosylation Mechanisms and Glycosyltransferases Involved in Diglucoside Formation

Glycosylation is a crucial modification step that significantly increases the structural diversity and alters the properties of triterpenoids. frontiersin.org In the formation of this compound, two glucose molecules are sequentially attached to the hydroxyl group at the C-3 position of the lupanol aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which belong to the family 1 glycosyltransferases (GT1). nih.govresearchgate.net

These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer a sugar moiety to the acceptor molecule (the lupanol aglycone). researchgate.netnih.govdtu.dk The formation of the diglucoside likely involves two distinct UGTs or a single UGT with broad specificity. The first UGT catalyzes the transfer of a glucose molecule to the 3-beta-hydroxyl group of lupanol, forming lupanol 3-beta-monoglucoside. A second UGT then recognizes this monoglucoside as a substrate and attaches a second glucose molecule to the first sugar, creating the final diglucoside product. The specific linkage between the two glucose units is determined by the regioselectivity of the second glycosyltransferase.

Enzymatic Studies and Genetic Basis of Biosynthesis

The biosynthesis of triterpenoid saponins (B1172615) like this compound is governed by a suite of genes encoding the necessary enzymes. frontiersin.org The key enzyme families involved are oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov

Genetic and transcriptomic analyses in various saponin-producing plants have been instrumental in identifying candidate genes for this pathway. nih.gov For instance, transcriptome sequencing of tissues with high saponin (B1150181) accumulation allows for the identification of highly expressed OSCs, P450s, and UGTs that are likely involved in their biosynthesis. nih.gov Studies in species like Barbarea vulgaris have shown that genes for saponin biosynthesis are not always clustered but can be located in different linkage groups. ovid.com The expression of different OSCs, such as lupeol synthase (producing the lupane backbone) versus β-amyrin synthase, can lead to different classes of triterpenoids within the same plant or between different chemotypes. ovid.com

Functional characterization of these genes is often performed by heterologous expression in microorganisms like yeast (Saccharomyces cerevisiae). nih.govnih.gov Expressing a candidate OSC gene in a yeast strain deficient in its own sterol biosynthesis can confirm its function by analyzing the resulting triterpenoid product, such as lupeol. nih.gov Similarly, co-expressing P450s and UGTs in engineered yeast strains allows for the stepwise reconstruction of the saponin pathway and characterization of the enzymes' specific functions, such as hydroxylation and glycosylation patterns. nih.govgenscript.com

| Enzyme Family | Function in Pathway | Example Genes/Enzymes |

|---|---|---|

| Oxidosqualene Cyclases (OSCs) | Forms the basic triterpenoid skeleton | Lupeol synthase (LUS) frontiersin.org |

| Cytochrome P450s (CYPs) | Oxidative modifications (e.g., hydroxylation, carboxylation) of the skeleton | CYP72A, CYP716A, CYP88D nih.gov |

| UDP-Glycosyltransferases (UGTs) | Attaches sugar moieties to the aglycone | UGT74M1 oup.com |

Environmental and Developmental Regulation of this compound Production in Plants

The production and accumulation of triterpenoid saponins, including this compound, are not static but are dynamically regulated by both internal developmental cues and external environmental factors. cabidigitallibrary.orgmdpi.com The saponin content and composition within a plant can vary significantly depending on the organ, tissue type, and developmental stage. mdpi.commdpi.com For example, studies on Ardisia crenata found that the concentration of triterpenoid saponins in the rhizosphere was higher in adult plants compared to seedlings, indicating developmental regulation. researchgate.net Similarly, the expression of key biosynthetic genes can be specific to certain tissues or developmental stages, such as higher expression in fruits or roots at a particular stage of maturity. nih.govresearchgate.net

Environmental stimuli, both abiotic and biotic, also play a crucial role. cabidigitallibrary.org Factors such as light quality, temperature, and soil conditions can influence saponin levels. cabidigitallibrary.org For instance, tailored LED light spectra, particularly red and blue light, have been shown to enhance the accumulation of triterpenoid saponins in various medicinal plants. mdpi.com Elicitation, which mimics a defense response to stress, is a well-known strategy to boost the production of secondary metabolites. nih.gov Phytohormones like jasmonate and its derivative, methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of saponin biosynthesis genes, leading to increased production. tandfonline.commdpi.com Abiotic stressors, such as heavy metal ions, have also been shown to increase the accumulation and secretion of saponins in plant cultures. nih.gov This regulation suggests that these compounds play a role in the plant's defense and adaptation mechanisms. frontiersin.orgnih.gov

Chemical Synthesis and Semisynthesis of Lupanol 3 Beta Diglucoside and Analogues

Strategies for Total Synthesis of Lupanol 3-beta-diglucoside

The total synthesis of this compound has not been reported in the scientific literature to date. Such an undertaking would be a monumental task due to the molecule's complexity, which includes a rigid pentacyclic lupane (B1675458) core with multiple stereocenters and a diglucoside chain attached at a specific position.

A hypothetical total synthesis would need to address several key challenges:

Construction of the Lupane Skeleton: The assembly of the five-fused ring system (four six-membered rings and one five-membered E-ring) with precise stereochemical control at numerous chiral centers is the principal challenge. Strategies would likely involve convergent or linear approaches, employing powerful cyclization reactions such as intramolecular Diels-Alder reactions, radical cyclizations, or polyene cyclizations that mimic the biosynthetic pathway. The biosynthesis of the lupane skeleton starts from the cyclization of (3S)-2,3-oxidosqualene. mdpi.comnih.gov

Stereocontrolled Functionalization: Introduction of the hydroxyl group at the C-3 position with the correct beta stereochemistry is crucial. This would need to be planned early in the synthetic route or introduced later via stereoselective reduction of a C-3 ketone (lupenone). isca.mesciencebiology.org

Glycosylation: The final and often most delicate step would be the stereoselective and regioselective attachment of the diglucoside moiety to the C-3 hydroxyl group. This requires a pre-assembled diglucoside donor and a suitable lupanol aglycone acceptor, coupled under conditions that ensure the formation of the desired beta-glycosidic linkages.

Given the complexity and the availability of natural starting materials, efforts in this area have predominantly focused on semisynthetic methods.

Semisynthetic Approaches from Abundant Natural Precursors (e.g., Lupeol (B1675499), Betulin)

Semisynthesis is a more practical and widely used approach for obtaining this compound and its analogues. This strategy begins with the isolation of structurally related and naturally abundant triterpenoids, such as Lupeol and Betulin (B1666924), which serve as advanced starting materials. hakon-art.com Betulin, for instance, can be isolated in large quantities (up to 25% of the dry weight) from the bark of birch trees. hakon-art.com

The general semisynthetic pathway involves:

Isolation and Purification: Extraction of the precursor (Lupeol or Betulin) from its natural source, followed by purification.

Modification of the Aglycone: Chemical transformation of the precursor to obtain the desired lupanol aglycone. For instance, Lupeol, which contains an isopropenyl group, would require hydrogenation to yield lupanol. Betulin, with hydroxyl groups at C-3 and C-28, offers multiple sites for modification. researchgate.net

Glycosylation: Introduction of the sugar moieties at the desired position, typically the C-3 hydroxyl group.

This approach significantly reduces the number of synthetic steps compared to a total synthesis, making it more efficient for producing various derivatives for further study.

The attachment of the diglucoside unit specifically to the C-3 hydroxyl group of the lupane skeleton is a critical step that requires high regioselectivity. The lupane structure can possess multiple hydroxyl groups, either naturally or introduced synthetically, making selective glycosylation challenging.

Key strategies to achieve regioselectivity include:

Protecting Group Chemistry: Other reactive functional groups on the aglycone, such as the C-28 hydroxyl in betulin derivatives, are temporarily blocked with protecting groups. This ensures that glycosylation occurs only at the intended C-3 position.

Reactivity Differences: The C-3 hydroxyl group is a secondary alcohol and often exhibits different steric hindrance and reactivity compared to other hydroxyl groups (e.g., the primary C-28 hydroxyl in betulin), which can sometimes be exploited for selective reactions without the need for protection.

Glycosyl Donors and Promoters: The choice of the glycosyl donor (e.g., trichloroacetimidates, n-pentenyl glycosides) and the reaction promoter (e.g., TMSOTf, NIS/TfOH) is crucial for controlling the stereochemistry (α or β) and efficiency of the glycosidic bond formation. researchgate.netdtu.dk For instance, the use of donors with a participating group at C-2 of the sugar (like an acetyl group) typically favors the formation of 1,2-trans-glycosidic linkages (β-glucosides).

The table below summarizes common glycosylation methods used for triterpenoid (B12794562) substrates.

| Glycosylation Method | Glycosyl Donor | Promoter System | Typical Outcome |

| Schmidt Glycosylation | Trichloroacetimidate | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Efficient for various substrates; stereochemistry depends on donor and conditions. |

| Koenigs-Knorr Reaction | Glycosyl Halide | Silver or Mercury Salts | A classic method, often requires stoichiometric promoters. |

| n-Pentenyl Glycosides | O-Pentenyl Glycoside | Iodonium species (e.g., NIS/TfOH, IDCP) | Stable donors activated under specific conditions. dtu.dk |

Creating analogues of this compound involves modifying the lupane skeleton either before or after glycosylation. The C-3 position is a frequent target for derivatization. researchgate.netmdpi.com

Common modifications at the C-3 position include:

Oxidation: The C-3 hydroxyl group of lupeol or betulin can be oxidized to a ketone (lupenone). isca.me This ketone then serves as a versatile intermediate for further reactions.

Alkylation and Acylation: The C-3 hydroxyl group can be esterified with various carboxylic acids to form ester derivatives. mdpi.com It can also be converted into ethers.

Addition Reactions: Organometallic reagents can be added to the C-3 ketone to install new carbon-carbon bonds, leading to a wide array of C-3 substituted analogues. mdpi.com

Other sites on the lupane skeleton, such as the C-28 position in betulin-derived precursors or the isopropenyl group in lupeol, can also be functionalized to generate structural diversity. researchgate.net For example, the C-28 hydroxyl group of betulin can be oxidized to a carboxylic acid to produce betulinic acid, which can then be further modified. mdpi.com

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly valuable for complex molecules like triterpenoid glycosides, where enzymes can overcome challenges of regioselectivity and stereoselectivity that are often difficult to control with traditional chemistry. mdpi.comnih.gov

Key enzymatic transformations in the synthesis of lupanol glycosides include:

Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with exceptional precision. They can transfer specific sugar moieties to specific positions on an aglycone, eliminating the need for complex protecting group strategies.

Lipase-Catalyzed Reactions: Lipases can be used for the regioselective acylation or deacylation of hydroxyl groups on the triterpenoid skeleton. scilit.com For example, a lipase (B570770) could be used to selectively acylate a primary hydroxyl group in the presence of a secondary one, or vice-versa.

While the application of chemoenzymatic methods specifically for this compound is still an emerging area, the principles have been successfully applied to the synthesis of other complex glycosides and triterpenoid derivatives, demonstrating the significant potential of this methodology. rsc.orgnih.govmdpi.com

Development of Libraries of this compound Analogues

The synthetic and semisynthetic strategies described above are often employed to create libraries of related compounds. A compound library is a collection of structurally diverse molecules based on a common scaffold, in this case, the lupane skeleton. By systematically varying the substituents at different positions (e.g., C-3, C-28) and modifying the glycosidic portion, researchers can generate a large number of analogues. hakon-art.com

The development of such libraries is a cornerstone of modern medicinal chemistry and drug discovery. The process typically involves:

Scaffold Preparation: Efficient, scalable synthesis of a key intermediate, such as a lupanol aglycone derived from betulin or lupeol.

Parallel Synthesis: The key intermediate is then subjected to a series of parallel reactions with a diverse set of building blocks (e.g., different carboxylic acids for esterification, various sugar donors for glycosylation).

Purification and Characterization: Each new compound in the library is purified and its structure is confirmed.

These libraries can then be screened for various biological activities, allowing for the systematic exploration of structure-activity relationships (SAR). This helps to identify which structural features of the molecule are important for its function and can guide the design of new, more potent, or selective compounds.

Structural Modification and Derivatization Strategies for Lupanol 3 Beta Diglucoside

Synthesis of Novel Glycoside Derivatives of Lupanol

Glycosylation is a fundamental strategy for modifying the properties of nonpolar molecules like the lupane (B1675458) triterpenoid (B12794562) aglycone. The addition of sugar moieties can significantly increase water solubility and influence the pharmacokinetic profile of the parent compound. While the parent compound features a diglucoside chain at the 3-beta position, the synthesis of novel glycoside derivatives involves creating variations in this sugar arrangement.

Strategies for synthesizing novel glycosides include:

Varying the Sugar Units: Replacing glucose with other monosaccharides such as galactose, mannose, or rhamnose to explore how different sugar stereochemistries affect molecular recognition and binding.

Altering Glycosidic Linkages: Changing the connection points between the sugar units (e.g., from a 1→2 linkage to a 1→4 or 1→6 linkage) can alter the three-dimensional shape of the glycoside chain, impacting its biological interactions.

Modifying the Length of the Glycan Chain: Synthesizing derivatives with single monosaccharides (monodesmosides) or longer oligosaccharide chains (e.g., triglucosides, tetraglucosides) can fine-tune solubility and other properties. Bidesmosidic saponins (B1172615), which have sugar chains at two different positions on the aglycone, are often less hemolytic than their monodesmosidic counterparts.

Enzymatic Synthesis: Utilizing enzymes such as glycosyltransferases can offer high specificity for the creation of novel glycosidic bonds, providing an alternative to complex chemical protection-deprotection strategies.

These modifications aim to improve the aqueous solubility of the highly nonpolar lupane skeleton, a common obstacle in the development of triterpenoid-based compounds for pharmaceutical applications.

Table 1: Examples of Potential Novel Glycoside Derivatives of Lupanol

| Derivative Name | Modification Description | Potential Research Application |

| Lupanol 3-beta-monoglucoside | Shortened glycoside chain (single glucose unit). | Study the minimal structural requirement for biological interactions. |

| Lupanol 3-beta-dirhamnoside | Replacement of glucose with rhamnose. | Investigate the role of sugar type in target recognition. |

| Lupanol 3-beta-(1→4)-diglucoside | Alteration of the glycosidic linkage between sugar units. | Modulate the conformational flexibility of the glycan chain. |

| Lupanol 3-beta-galactosyl-glucoside | Introduction of a different sugar (galactose) into the chain. | Enhance selectivity for specific lectins or cell surface receptors. |

Chemical Modifications of the Lupane Aglycone Moiety

The lupane skeleton itself is a prime target for chemical modification to generate structural analogs with potentially improved biological activity. Even minor alterations to the aglycone can lead to significant changes in a compound's properties and effects on biological systems. Synthetic modifications can be targeted to various positions on the pentacyclic structure.

Key modification strategies for the lupane aglycone include:

A-Ring Modification: The A-ring of the triterpene is a common site for modification. For instance, introducing additional hydroxyl groups (which can be protected as acetates) has been shown to increase the cytotoxic activity of some pentacyclic triterpenes.

Oxidation and Condensation Reactions: The isopropenyl group typical of the related compound lupeol (B1675499) can be subjected to oxidation. Further reactions, such as Claisen-Schmidt condensation, can be used to introduce substituents like pyridinylidene or furfurylidene fragments, which can confer selective anticancer activity.

E-Ring Modification: The E-ring of the lupane skeleton can also be chemically altered. For example, ozonolysis and subsequent intramolecular reactions can lead to novel skeletal structures with modified biological activities.

Modifications at C-28 and C-17: The C-28 position, often a carboxyl group in related compounds like betulinic acid, can be modified to form esters or amides. The C-17 carboxyl group can be transformed into other functional groups like amines or tetrazoles to improve water solubility and explore structure-activity relationships.

These structural changes are intended to create derivatives that can be screened for enhanced or more selective biological effects compared to the parent compound.

Table 2: Potential Chemical Modifications of the Lupanol Aglycone

| Modification Site | Type of Reaction | Resulting Functional Group | Potential Impact |

| A-Ring (e.g., C-2) | Oxidation, Acetylation | Ketone, Acetoxy group | Altered polarity and binding interactions. |

| E-Ring (e.g., C-29/C-30) | Oxidation, Aldolization | Carbonyl, Benzylidene group | Enhanced biological activity and selectivity. |

| C-17 Position | Curtius Rearrangement | Amine group | Improved solubility and bioavailability. |

| C-28 Position | Esterification/Amidation | Ester or Amide | Modified pharmacokinetic properties. |

Conjugation and Prodrug Design for Enhanced Research Applications

Conjugation involves linking the Lupanol 3-beta-diglucoside molecule to another chemical entity to create a hybrid molecule with new functionalities. This strategy is closely related to prodrug design, where a bioreversible derivative is created to improve properties such as solubility or delivery before releasing the active parent drug in vivo.

Key approaches include:

Fluorescent Labeling: Conjugating the molecule with a fluorescent dye, such as a rhodamine, creates a probe that can be used to visualize its uptake and distribution within cells. This is invaluable for mechanism-of-action studies. Rhodamine conjugates of related lupane triterpenes have shown significantly enhanced cytotoxicity.

Polymer Conjugation: Attaching a biocompatible polymer like polyethylene (B3416737) glycol (PEG) can dramatically increase the water solubility and circulation half-life of a compound. This "PEGylation" strategy is a well-established method for improving the drug-like properties of molecules.

Prodrug Strategies: The glycoside portion of this compound can itself be considered a "promoiety" that improves the poor water solubility of the lupanol aglycone. More complex prodrugs can be designed by linking water-soluble carriers to the molecule via a linker that is cleaved enzymatically or chemically under specific physiological conditions. This approach aims to optimize the release of the active compound at a desired site of action.

These strategies transform the natural product into a sophisticated tool for research, enabling detailed investigation of its biological targets and pathways.

Table 3: Examples of Conjugation and Prodrug Strategies

| Strategy | Conjugated Moiety | Linker Type | Primary Goal for Research |

| Fluorescent Probe | Rhodamine B | Piperazine | Cellular imaging and uptake studies. |

| Solubility Enhancement | Polyethylene Glycol (PEG) | Ester or Amide | Improve aqueous solubility for in vitro assays. |

| Targeted Delivery | Folic Acid | Carbonate | Target folate receptor-overexpressing cells. |

| Prodrug Design | Glucuronic Acid | Self-immolative spacer | Enhance solubility and enable enzyme-triggered release. |

Strategic Derivatization for Modulating Molecular Interactions and Selectivity

The ultimate goal of structural modification is often to enhance the potency and selectivity of a compound for its biological target. Strategic derivatization aims to create analogs that have a higher affinity for a specific protein or cellular pathway while minimizing off-target effects. Even small, simple modifications to the triterpene structure can significantly improve its effect on target cells.

Key considerations for strategic derivatization include:

Improving Selectivity: Modifications can be designed to increase a compound's activity against diseased cells (e.g., cancer cells) while having minimal impact on normal, healthy cells. For example, certain rhodamine-conjugated lupane derivatives have demonstrated strong selectivity for malignant cells over non-malignant fibroblasts.

Targeting Specific Proteins: Molecular docking studies can help predict how derivatives might interact with protein targets. For example, modifications to a lupane triterpene were shown to result in lower (stronger) binding energies for the anti-apoptotic protein Bcl-2 and the epidermal growth factor receptor (EGFR).

Overcoming Resistance: Novel derivatives may have different mechanisms of action compared to existing agents, potentially overcoming resistance that cells have developed to conventional drugs. Triterpene-rhodamine conjugates have been identified as "mitocans," which disturb cellular energy metabolism, a mechanism distinct from many standard chemotherapeutic drugs.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of related derivatives allows researchers to systematically study the relationship between chemical structure and biological activity. This knowledge is crucial for the rational design of more potent and selective compounds in the future.

By creating and testing a library of derivatives, researchers can identify the key structural features responsible for a desired biological effect, leading to the development of highly selective molecular probes for scientific research.

Structure Activity Relationship Sar Studies of Lupanol 3 Beta Diglucoside and Its Analogues

Influence of Glycosidic Moiety on Biological Target Interactions

The sugar portion, or glycosidic moiety, of saponins (B1172615) plays a critical role in their interaction with biological targets, influencing properties such as solubility, cell permeability, and binding affinity. In the case of lupane-type saponins, the nature and length of the sugar chain attached to the lupanol core can dramatically alter the compound's biological profile.

Studies on various lupane-type triterpenoids have demonstrated that the presence and type of sugar at the C-3 position are crucial for their cytotoxic effects. For instance, the 3-O-β-D-glucosidation of lupeol (B1675499), the aglycone of Lupanol, has been shown to significantly improve its cytotoxic activity against certain cancer cell lines. nih.gov This suggests that the glucose units in Lupanol 3-beta-diglucoside are likely key contributors to its biological activity. The diglucoside chain may enhance the molecule's interaction with specific receptors or membrane components, thereby modulating downstream signaling pathways.

Table 1: Influence of Glycosidic Moiety on the Cytotoxicity of Lupane-Type Triterpenoids

| Compound | Glycosidic Moiety at C-3 | Effect on Cytotoxicity |

| Lupeol | None (Aglycone) | Baseline activity |

| Lupeol 3-beta-monoglucoside | Monoglucoside | Increased activity nih.gov |

| Betulinic acid 3-O-α-L-rhamnopyranoside | Monorhamnoside | Increased activity and selectivity for cancer cells nih.gov |

| Betulin (B1666924) 3,28-di-O-glycoside | Diglycoside | Loss of cytotoxicity nih.gov |

Impact of Aglycone Structural Variations on Molecular Mechanisms

Modifications to the triterpenoid (B12794562) backbone, or aglycone, of this compound can profoundly impact its molecular mechanisms of action. The lupane (B1675458) skeleton itself, a pentacyclic triterpene, provides a rigid scaffold that can be functionalized at various positions to alter its biological properties.

Key positions for structural modification on the lupane core include C-3, C-16, and C-28. For example, the presence of a carbonyl group at the C-3 and C-16 positions of the lupane skeleton has been shown to be important for inhibitory activity against certain enzymes, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov This is in contrast to the hydroxyl group typically found at the C-3 position in Lupanol, suggesting that oxidation at this site could modulate its activity towards different biological targets.

Furthermore, modifications at the C-28 position, which in some lupane triterpenoids carries a carboxyl group or is a site for further glycosylation, can also influence bioactivity. For instance, in betulinic acid derivatives, the presence of a free carboxyl group at C-28 is often associated with significant cytotoxic activity. nih.gov In contrast, esterification or amidation at this position can lead to a decrease or alteration of this activity. While Lupanol itself does not have a carboxyl group at C-28, this highlights the sensitivity of the lupane scaffold to structural changes and their impact on biological function.

Computational Modeling and In Silico Approaches for SAR Elucidation

In recent years, computational modeling and in silico approaches have become indispensable tools for elucidating the SAR of complex molecules like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the potential binding modes and interactions of saponins with their protein targets at an atomic level. mdpi.com

Molecular docking studies can predict how this compound might fit into the binding pocket of a target protein, identifying key amino acid residues involved in the interaction. nih.gov This information is crucial for understanding the molecular basis of its activity and for designing new analogues with improved binding affinity. For example, docking simulations have revealed the importance of hydrophobic interactions and specific hydrogen bonds in the binding of lupane-type triterpenoids to enzymes like BACE1. nih.gov

MD simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event. mdpi.com These in silico methods can help to rationalize experimentally observed SAR data and guide the synthesis of new derivatives with enhanced biological activity.

Table 2: Key Parameters in Computational SAR Studies of Saponins

| Computational Method | Information Provided | Application in SAR |

| Molecular Docking | Binding pose, binding energy, key interacting residues | Predicting binding affinity and mode of action nih.govmdpi.com |

| Molecular Dynamics (MD) | Dynamic stability of ligand-protein complex, conformational changes | Understanding the stability and dynamics of binding mdpi.com |

Positional and Stereochemical Effects on Bioactivity Profiles

The precise positioning and stereochemistry of functional groups on both the aglycone and the glycosidic moiety are critical determinants of the bioactivity of this compound. Even subtle changes in the spatial arrangement of atoms can lead to significant differences in biological effects.

The anomeric configuration (α or β) of the glycosidic linkage at the C-3 position is known to be a crucial factor. In many cases, the β-configuration, as is present in this compound, is essential for optimal activity. This stereochemical preference likely arises from the specific geometric requirements of the binding site on the biological target.

Similarly, the stereochemistry of the substituents on the lupane skeleton itself is vital. The intricate three-dimensional shape of the molecule, dictated by the stereocenters within the pentacyclic ring system, governs how it interacts with its biological partners. Any alteration to this stereochemistry could disrupt these interactions and lead to a loss of activity. While specific studies on the positional and stereochemical effects of this compound are limited, the broader literature on triterpenoid saponins consistently underscores the importance of these factors in defining their biological profiles.

Elucidation of Molecular Mechanisms of Biological Activity of Lupanol 3 Beta Diglucoside

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, protein tyrosine phosphatase 1B)

There is no specific data available in the reviewed scientific literature detailing the inhibitory activity and kinetics of Lupanol 3-beta-diglucoside against α-glucosidase, α-amylase, or protein tyrosine phosphatase 1B. While other lupane-type saponins (B1172615) have been investigated for enzyme inhibition, such as the inhibition of pancreatic lipase (B570770) by specific triglycosides, this data cannot be directly attributed to this compound. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-kB, PI3-K/Akt, Wnt/β-catenin)

Specific studies on the modulation of NF-kB, PI3-K/Akt, or Wnt/β-catenin signaling pathways by this compound are not available. Research on the aglycone, Lupeol (B1675499), has shown it to be a multi-target agent that modulates these key pathways, but the influence of the 3-beta-diglucoside moiety on these interactions is currently uncharacterized. researchgate.net

Interaction with Specific Receptor Systems and Transport Proteins

Information regarding the interaction of this compound with specific receptor systems or transport proteins could not be found in the public scientific literature.

Mechanistic Investigations of Anti-inflammatory Pathways (e.g., cytokine regulation)

Lupane-type saponins are generally recognized for their anti-inflammatory properties. nih.gov This activity is often linked to the modulation of inflammation-associated signaling pathways like NF-κB, which in turn regulates the expression of pro-inflammatory cytokines. researchgate.netcabidigitallibrary.org However, specific studies detailing the mechanistic pathways and cytokine regulation profile for this compound are absent from the current body of scientific work.

Mechanisms of Antioxidant Activity (e.g., radical scavenging, enzyme upregulation)

While triterpenoids and their saponin (B1150181) derivatives are often cited for their antioxidant potential, specific data on the radical scavenging capacity or the ability of this compound to upregulate antioxidant enzymes is not available. researchgate.netnih.gov

Immunomodulatory Mechanisms

Triterpenoid (B12794562) saponins as a class have been shown to possess immunomodulatory properties. mdpi.com The specific mechanisms through which this compound may modulate the immune system have not been elucidated in the available research.

Antiviral Mechanisms

Antiviral activities have been reported for some lupane-type triterpenoids and their derivatives. nih.gov However, there is no specific research available that investigates the antiviral mechanisms of this compound.

Antimicrobial Mechanismscabidigitallibrary.orgnih.gov

The precise antimicrobial mechanisms of this compound have not been extensively elucidated in dedicated studies. However, as a member of the saponin class of compounds, its antimicrobial activity can be inferred from the well-documented mechanisms of this broad family of natural products. Saponins are known to interact with and disrupt the cell membranes of microorganisms, a key factor in their antimicrobial effects. The aglycone part of the saponin, in this case, lupanol, which is a lupane-type triterpenoid, also contributes significantly to this activity.

The primary mechanism of antimicrobial action for saponins involves their amphiphilic nature, which allows them to insert into the lipid bilayers of cell membranes. This insertion can lead to a variety of disruptive effects:

Membrane Permeabilization: Saponins can form pores and channels in the microbial cell membrane, leading to increased permeability. This disrupts the osmotic balance of the cell, causing leakage of essential intracellular components such as ions, metabolites, and proteins, ultimately leading to cell death.

Disruption of Membrane Integrity: The interaction of saponins with membrane components, particularly sterols in fungal membranes, can alter the fluidity and integrity of the membrane. This disruption can impair the function of membrane-bound enzymes and transport systems.

Inhibition of Biofilm Formation: Some saponins have been shown to interfere with the formation of biofilms, which are communities of microorganisms encased in a protective matrix. By preventing biofilm formation, saponins can render microbes more susceptible to other antimicrobial agents and the host immune system.

Research on lupeol, the aglycone of lupanol, and other lupane-type triterpenoids has provided more specific insights into their antimicrobial potential. These studies indicate activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Detailed research findings on the antimicrobial activity of lupeol and related compounds are summarized in the table below.

| Compound | Microorganism | Observed Effect | Research Findings |

| Lupeol | Escherichia coli | Inhibition | Showed the highest inhibition zone against E. coli. ajchem-a.com |

| Lupeol | Salmonella typhi | Inhibition | Exhibited a significant inhibition zone against S. typhi. ajchem-a.com |

| Lupeol | Candida albicans | Inhibition | Demonstrates activity against this opportunistic fungal pathogen. scispace.com |

| Lupeol | Staphylococcus aureus | Inhibition | Active against this Gram-positive bacterium. cabidigitallibrary.org |

| Lupeol | Streptococcus mutans | Inhibition | Active against this bacterium, a common cause of dental caries. cabidigitallibrary.org |

| Lupan-3β-ol | Staphylococcus aureus | Inhibition | Exhibited antibacterial activity with a minimum inhibitory concentration (MIC) of 15-33 mg/mL. cabidigitallibrary.org |

| Lupan-3β-ol | Streptococcus mutans | Inhibition | Showed antibacterial activity with a minimum inhibitory concentration (MIC) of 35-55 mg/mL. cabidigitallibrary.org |

| Lupeol | Various Bacteria and Fungi | Inhibition | Exhibited antimicrobial activity with MIC values ranging from 2.5 to 20 mg/ml and minimum bactericidal/fungicidal concentrations (MBC/MFC) from 5 to 40 mg/ml. ajchem-a.com |

Furthermore, saponins, including those of the lupane (B1675458) type, have demonstrated the ability to act synergistically with conventional antibiotics. mdpi.com This synergistic action may involve increasing the permeability of the bacterial cell wall to the antibiotic or inhibiting the synthesis of biofilms, which can confer antibiotic resistance. mdpi.com

Advanced Analytical and Characterization Methodologies in Lupanol 3 Beta Diglucoside Research

Quantitative and Qualitative Analysis Using HPLC-DAD/MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) is a cornerstone technique for the analysis of Lupanol 3-beta-diglucoside. mdpi.com This hyphenated method provides both quantitative and qualitative data, offering a comprehensive profile of the compound in various matrices.

Qualitative Analysis:

In the qualitative analysis of triterpenoid (B12794562) saponins (B1172615) like this compound, HPLC separates the compound from a complex mixture. nih.govmdpi.com The DAD detector provides information on the ultraviolet (UV) absorbance of the molecule, which can be a preliminary indicator of its presence, although many saponins lack strong chromophores. mdpi.comnih.gov

The real power of this technique lies in the MS/MS detector. After separation by HPLC, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. creative-proteomics.com This provides the molecular weight of this compound. Subsequently, the molecular ion is fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern is highly specific to the structure of the molecule, providing detailed information about the aglycone (lupanol) and the sugar moieties (diglucoside), including their sequence and linkage. worldscientific.comrsc.org

Quantitative Analysis:

For quantitative analysis, the HPLC-DAD/MS/MS method is highly sensitive and specific. By creating a calibration curve with a known standard of this compound, the concentration of the compound in a sample can be accurately determined. rsc.org The DAD can be used for quantification if the compound has a suitable chromophore, but MS detection, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offers superior sensitivity and selectivity, allowing for the detection of trace amounts of the compound even in complex biological samples. rsc.org

Comprehensive Structural Assignments via High-Field NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. rsc.org High-field NMR provides the necessary resolution and sensitivity to decipher the intricate details of its molecular architecture. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netnih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which can help identify the sugar residues and the lupanol skeleton. rsc.org The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. mdpi.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the proton networks within the sugar rings and the lupanol core.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the linkages between the sugar units and the connection of the diglucoside chain to the lupanol aglycone. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the three-dimensional conformation of the molecule. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in its natural source often involves dealing with complex mixtures. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable in this context. mdpi.comspringernature.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique allows for the direct acquisition of NMR data on compounds as they elute from the HPLC column. This can be particularly useful for the analysis of unstable compounds or for the rapid screening of extracts for the presence of this compound and related saponins. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): While saponins themselves are generally not volatile enough for direct GC analysis, GC-MS can be employed for the analysis of the aglycone (lupanol) after hydrolysis of the sugar chain. nih.gov The lupanol can be derivatized to increase its volatility before injection into the GC-MS system. bohrium.com This approach can provide information about the core structure of the saponin (B1150181). researchgate.net

LC-SPE-NMR/MS (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry): This advanced hyphenated system combines the separation power of LC with the structural information from both NMR and MS. mdpi.com After separation by LC, fractions of interest can be trapped on a solid-phase extraction (SPE) cartridge, washed, and then eluted with a suitable deuterated solvent directly into the NMR spectrometer for analysis. The same fraction can also be analyzed by MS, providing complementary data for a more confident identification.

Application of Dielectric Spectroscopy for Understanding Molecular Behavior in Complex Systems

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. wikipedia.org It is based on the interaction of an external electric field with the sample. wikipedia.org In the context of this compound, this technique can provide insights into its molecular behavior in solution and in more complex systems.

Saponins, including this compound, are amphiphilic molecules, meaning they have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts. nih.govyoutube.com This property leads to self-assembly in aqueous solutions, forming micelles and other aggregates. bohrium.com Dielectric spectroscopy can be used to study these aggregation phenomena and the dynamics of the saponin molecules in solution. mdpi.com The technique is sensitive to changes in molecular rotation and translation, as well as to the formation of intermolecular structures. nih.gov

Furthermore, dielectric spectroscopy can be used to investigate the interactions of this compound with other molecules, such as lipids in cell membranes. mdpi.com By measuring changes in the dielectric properties of a system upon addition of the saponin, information about binding and the effects on membrane structure and dynamics can be obtained.

Metabolomics and Lipidomics Approaches in Source Plants

Metabolomics and lipidomics are powerful "omics" technologies that aim to comprehensively analyze the complete set of metabolites (metabolome) and lipids (lipidome) in a biological sample. mdpi.com These approaches are highly relevant to the study of this compound in its plant sources.

Metabolomics:

A metabolomics approach can be used to obtain a broad chemical fingerprint of the plant extract containing this compound. creative-proteomics.com By comparing the metabolomic profiles of different plant varieties or plants grown under different conditions, it is possible to identify factors that influence the production of this saponin. This can be valuable for optimizing cultivation and extraction processes. Advanced analytical platforms like LC-MS and GC-MS are the primary tools used in metabolomics studies. mdpi.com

Lipidomics:

Saponins are known to interact with lipids and can influence lipid metabolism. researchgate.netmdpi.comnih.govnih.gov Lipidomics studies can be employed to investigate the effects of this compound on the lipid profile of the source plant or on biological systems it interacts with. mdpi.com This can provide insights into the biological roles of this saponin and its potential mechanisms of action. Mass spectrometry-based techniques are central to lipidomics research. mdpi.com

Table of Compounds Mentioned

Ecological and Phytochemical Context of Lupanol 3 Beta Diglucoside

Role of Lupanol 3-beta-diglucoside as a Secondary Metabolite in Plant Defense Mechanisms

As a triterpenoid (B12794562) saponin (B1150181), this compound is integral to a plant's defense against a variety of biological threats. The defensive properties of saponins (B1172615) are largely attributed to their amphipathic nature, which allows them to interact with and disrupt the cell membranes of pathogenic organisms.

Antimicrobial and Antifungal Activity:

The primary mechanism of defense for saponins is their ability to form complexes with sterols in the membranes of fungi and other eukaryotic pathogens. This interaction leads to the formation of pores in the cell membrane, compromising its integrity and causing cell lysis. This broad-spectrum activity provides plants with a chemical shield against a wide array of potential invaders.

Insecticidal and Anti-herbivore Properties:

This compound also likely plays a role in deterring herbivores. Saponins often have a bitter taste, which can act as an antifeedant, discouraging insects and other animals from consuming the plant. For insects that do ingest these compounds, saponins can interfere with digestive processes and nutrient absorption. They can also disrupt the molting process in insect larvae by interfering with hormone regulation. In some instances, these compounds are directly toxic to insects.

Co-occurrence with Other Bioactive Phytochemicals in Host Plants

Common co-occurring bioactive phytochemicals include:

Flavonoids: These phenolic compounds are known for their antioxidant properties and their role in pigmentation. They can also act as feeding deterrents and antimicrobial agents.

Alkaloids: A diverse group of nitrogen-containing compounds, many of which are toxic to herbivores and pathogens.

Tannins: These are polyphenolic compounds that can bind to proteins, interfering with the digestion of herbivores and inhibiting microbial growth.

Other Triterpenoid Saponins: Plants often produce a variety of saponins with different aglycones and sugar moieties, creating a complex defensive cocktail.

The following interactive table provides examples of phytochemicals that commonly co-occur with triterpenoid saponins in various plant species.

| Plant Species (Example) | Co-occurring Bioactive Phytochemicals |

| Medicago sativa (Alfalfa) | Soyasaponins, Flavonoids (Quercetin, Kaempferol), Phenolic Acids |

| Panax ginseng (Ginseng) | Ginsenosides (various triterpenoid saponins), Polyacetylenes, Phenolic compounds |

| Glycyrrhiza glabra (Licorice) | Glycyrrhizin (triterpenoid saponin), Flavonoids (Liquiritin, Isoliquiritin), Coumarins |

| Chenopodium quinoa (Quinoa) | Oleanane-type saponins, Flavonoids (Kaempferol, Quercetin), Phenolic acids |

Comparative Phytochemical Profiling of this compound Producing Species

While specific data on a wide range of species producing this compound is not extensively documented, comparative phytochemical profiling of plants known to produce triterpenoid saponins reveals significant variation in the types and concentrations of these compounds. This variation is influenced by genetic factors, geographical location, and the developmental stage of the plant.

For instance, different species within the same genus can exhibit distinct saponin profiles. This chemical diversity is a result of evolutionary pressures, as plants adapt to different pests and pathogens in their specific environments. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for identifying and quantifying these compounds, allowing for detailed comparisons between species.

The table below illustrates a hypothetical comparative profile based on general findings for triterpenoid saponin-producing plants.

| Plant Species | Predominant Saponin Type | Other Notable Phytochemicals |

| Species A | Lupane-type | Flavonols, Phenolic Acids |

| Species B | Oleanane-type | Isoflavones, Tannins |

| Species C | Ursane-type | Alkaloids, Sterols |

Impact of Environmental Stress on Compound Accumulation

The production and accumulation of this compound, like other secondary metabolites, are significantly influenced by environmental stress. Abiotic and biotic stressors can trigger a cascade of physiological and biochemical responses in plants, often leading to an increased synthesis of defensive compounds.

Biotic Stress:

Herbivory: Physical damage from insects and other herbivores can induce the production of saponins as a direct defense mechanism.

Pathogen Attack: Infection by fungi, bacteria, or viruses can stimulate the synthesis of antimicrobial saponins to combat the invading organisms.

Abiotic Stress: